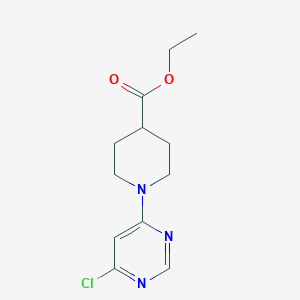

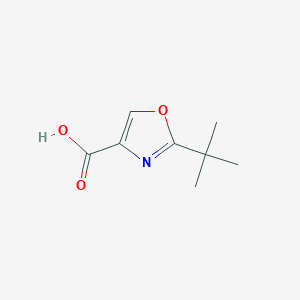

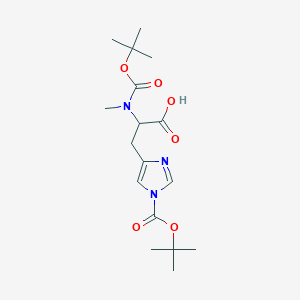

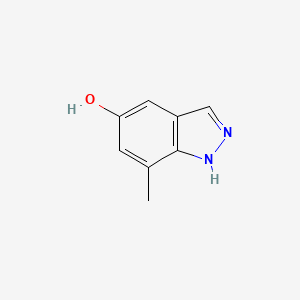

7-Methyl-1H-indazol-5-ol

描述

“7-Methyl-1H-indazol-5-ol” is a chemical compound that belongs to the class of indazole-containing derivatives . Indazoles are important nitrogen-containing heterocyclic compounds that consist of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They are known for their diverse biological activities and are used in various fields of medicinal chemistry .

Synthesis Analysis

The synthesis of indazole derivatives has been a subject of considerable interest due to their pharmacological importance . Various methods have been developed for the synthesis of indazole derivatives, including transition metal-catalyzed reactions and reductive cyclization reactions . For instance, a Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation has been described .

Molecular Structure Analysis

Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole form is more thermodynamically stable than the 2H-indazole form, making it the predominant tautomer . The molecular formula of “7-Methyl-1H-indazol-5-ol” is C8H8N2O .

Chemical Reactions Analysis

Indazole derivatives are known to exhibit a wide range of pharmacological activities, which has led to the development of numerous synthetic approaches to construct these heterocycles . The reactivity of indazoles is greatly influenced by their tautomerism .

科学研究应用

Therapeutic Potential

Imidazole, a five-membered heterocyclic moiety, is known for its broad range of chemical and biological properties . It’s a core component of many natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antimicrobial Activity

Indazole-containing heterocyclic compounds have shown a wide variety of medicinal applications, including antimicrobial activities . They have been found to have moderate-to-high activity against test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .

Anticancer Activity

Indazole derivatives have been studied for their potential as anticancer agents . They can inhibit the growth of cancer cells and have the potential to be used in cancer treatment.

Antidepressant Activity

Indazole-containing compounds have also been used as antidepressants . They can help in managing depression by balancing chemicals in the brain that affect mood and emotions.

Anti-inflammatory Activity

Indazole derivatives have shown anti-inflammatory activities . They can help in reducing inflammation and swelling.

Antibacterial Activity

Indazole-containing compounds have been found to have antibacterial properties . They can inhibit the growth of bacteria, making them useful in the treatment of bacterial infections.

Synthesis of New Drugs

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, making them a valuable resource in drug development .

未来方向

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing new synthetic approaches to construct these heterocycles with better biological activities . Additionally, more studies are needed to explore the specific mechanisms of action of different indazole derivatives .

作用机制

Target of Action

Indazole derivatives, which include 7-methyl-1h-indazol-5-ol, have been found to inhibit enzymes such as monoamine oxidase (mao) and d-amino acid oxidase (daao) . They also have potential inhibitory effects on kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These targets play crucial roles in various biological processes, including neurotransmitter metabolism and cell cycle regulation .

Mode of Action

For instance, they can inhibit the activity of enzymes such as MAO and DAAO . They can also regulate kinases like CHK1, CHK2, and h-sgk, which can influence the progression of diseases such as cancer .

Biochemical Pathways

Indazole derivatives have been associated with various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . These activities suggest that indazole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

The physicochemical properties of indazole derivatives, which would influence their pharmacokinetics, have been studied .

Result of Action

Indazole derivatives have been associated with various biological activities, suggesting that they can have diverse molecular and cellular effects .

属性

IUPAC Name |

7-methyl-1H-indazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-2-7(11)3-6-4-9-10-8(5)6/h2-4,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBZFNRZRZEZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629065 | |

| Record name | 7-Methyl-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

478841-61-1 | |

| Record name | 7-Methyl-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。